molecular formula C21H35Cl4N3O B13754015 Ethanone, 1-(4-(3-chlorophenyl)-1-(3-(4-methyl-1-piperazinyl)propyl)-4-piperidinyl)-, trihydrochloride CAS No. 62270-81-9

Ethanone, 1-(4-(3-chlorophenyl)-1-(3-(4-methyl-1-piperazinyl)propyl)-4-piperidinyl)-, trihydrochloride

Cat. No.: B13754015
CAS No.: 62270-81-9
M. Wt: 487.3 g/mol
InChI Key: XENTZWSYPZRHPR-UHFFFAOYSA-N
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Description

This compound is a trihydrochloride salt of a substituted ethanone derivative. Its structure features a piperidine core substituted with a 3-chlorophenyl group at the 4-position and a 3-(4-methylpiperazinyl)propyl chain at the 1-position. The trihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in central nervous system (CNS) targeting due to the piperazine and piperidine moieties, which are common in neuroactive compounds .

Properties

CAS No.

62270-81-9

Molecular Formula

C21H35Cl4N3O

Molecular Weight

487.3 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)-1-[3-(4-methylpiperazin-1-yl)propyl]piperidin-4-yl]ethanone;trihydrochloride

InChI

InChI=1S/C21H32ClN3O.3ClH/c1-18(26)21(19-5-3-6-20(22)17-19)7-11-24(12-8-21)9-4-10-25-15-13-23(2)14-16-25;;;/h3,5-6,17H,4,7-16H2,1-2H3;3*1H

InChI Key

XENTZWSYPZRHPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCN(CC1)CCCN2CCN(CC2)C)C3=CC(=CC=C3)Cl.Cl.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties
Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features Reference
Target Compound 3-Chlorophenyl, 3-(4-methylpiperazinyl)propyl C₂₃H₃₃ClN₄O · 3HCl 526.92 (free base) Trihydrochloride salt; potential CNS activity due to piperazine/piperidine
1-(4-Methyl-1-piperazinyl)-2-(3-phenyladamantan-1-yl)ethanone hydrochloride Adamantyl, phenyl C₂₃H₃₁N₃O · HCl 434.98 Adamantane moiety enhances lipophilicity; used in antiviral research
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one Pyrazolyl, nitro C₂₂H₂₁ClN₄O₃ 424.88 Nitro group may confer redox activity; studied in oncology
Methanone, (3-amino-1-piperidinyl)(4-chlorophenyl)-, hydrochloride 4-Chlorobenzoyl, amino C₁₃H₁₆ClN₂O · HCl 300.20 Amino group enables hydrogen bonding; investigated for antibacterial properties

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in ’s compound may enhance electrophilic reactivity, contrasting with the target’s 3-chlorophenyl group, which balances hydrophobicity and electronic effects .
  • Salt Forms: The trihydrochloride salt of the target compound offers superior aqueous solubility compared to mono- or dihydrochloride salts seen in analogues (e.g., ) .

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